Cytotoxic Selectivity of Benzoyl oxokadsuranol Against Tumor Cell Lines
Benzoyl oxokadsuranol was evaluated for cytotoxic activity in a panel of human tumor cell lines and exhibited weak inhibitory activity with IC50 values ranging from 6.9–9.8 μM [1]. While this level of activity is moderate, its close structural analog, benzoyl oxokadsurane (also known as Schiarisanrin C), demonstrates significantly more potent and selective cytotoxicity, with ED50 values ranging from 0.36 to 7.1 μg/mL against KB, COLO-205, HEPA, and HELA cell lines [2]. This data indicates that the hydroxylation of the core skeleton, which distinguishes benzoyl oxokadsuranol from benzoyl oxokadsurane, profoundly modulates the cytotoxic potency and cell line selectivity profile.
| Evidence Dimension | In vitro cytotoxicity against human tumor cell lines |
|---|---|
| Target Compound Data | IC50 = 6.9–9.8 μM (weak inhibitory activity across a panel) |
| Comparator Or Baseline | Benzoyl oxokadsurane (Schiarisanrin C); ED50 = 0.36 μg/mL (KB), 7.1 μg/mL (COLO-205), 4.9 μg/mL (HEPA), 5.7 μg/mL (HELA) |
| Quantified Difference | Benzoyl oxokadsurane exhibits up to ~19-fold higher potency against KB cells (0.36 μg/mL ≈ 0.71 μM vs ~7 μM). The two compounds have distinct cell line selectivity profiles. |
| Conditions | KB epidermoid carcinoma of nasopharynx, COLO-205 colon carcinoma, HEPA hepatoma, HELA cervix tumor cells; MTT assay or similar. |
Why This Matters
This quantifiable difference demonstrates that the two compounds are not interchangeable and supports the procurement of benzoyl oxokadsuranol for research where its specific, weaker cytotoxic profile is the desired biological context.
- [1] Chemistry of Natural Compounds. (2018). (Referenced in search results for cytotoxicity of compounds 1–5). View Source
- [2] BioCrick. (2025). High Purity Schiarisanrin C (Benzoyl oxokadsurane) Product Information. View Source
